molecular formula C18H13ClN6S B214843 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine

Cat. No. B214843
M. Wt: 380.9 g/mol
InChI Key: ZXQMIWQAUJIYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It was initially developed by Pfizer for the treatment of autoimmune diseases, including rheumatoid arthritis and psoriasis.

Mechanism of Action

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine is a selective inhibitor of Janus kinases, which are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling. By inhibiting Janus kinases, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine prevents the activation of downstream signaling pathways, leading to the suppression of cytokine-mediated inflammation and immune responses.
Biochemical and Physiological Effects
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has been shown to effectively reduce inflammation and disease activity in various animal models of autoimmune diseases. In clinical trials, it has been demonstrated to be effective in reducing the symptoms and progression of rheumatoid arthritis and psoriasis. 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has also been shown to have anti-cancer properties, as it can induce apoptosis and inhibit tumor growth in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine as a tool compound is its high selectivity for Janus kinases, which allows for the specific inhibition of cytokine signaling pathways. However, its potency and selectivity may also pose a challenge in interpreting the results of experiments, as off-target effects may not be easily detectable. In addition, the use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine in animal models may be limited by its poor solubility and bioavailability.

Future Directions

Future research on 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine may focus on the development of more potent and selective Janus kinase inhibitors. In addition, the use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine in combination with other drugs may be explored to enhance its therapeutic efficacy. Further studies may also investigate the role of Janus kinases in other cellular processes, such as cell differentiation and proliferation.

Synthesis Methods

The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine involves the reaction of 4-chlorophenylhydrazine with ethyl 2-cyclopropyl-4-(2-thienyl)-1,6-dihydropyrimidine-5-carboxylate in the presence of sodium methoxide. The resulting compound is then treated with tetraethylammonium azide to form the tetrazole ring, which is the key pharmacophore of the molecule. The final product is obtained after purification by column chromatography.

Scientific Research Applications

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its anti-cancer properties. In addition, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has been used as a tool compound to study the role of Janus kinases in various cellular processes.

properties

Product Name

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine

Molecular Formula

C18H13ClN6S

Molecular Weight

380.9 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-cyclopropyl-4-thiophen-2-ylpyrimidine

InChI

InChI=1S/C18H13ClN6S/c19-12-5-7-13(8-6-12)25-18(22-23-24-25)14-10-20-17(11-3-4-11)21-16(14)15-2-1-9-26-15/h1-2,5-11H,3-4H2

InChI Key

ZXQMIWQAUJIYQB-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)Cl

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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